(5Z)-2-(4-fluorophenyl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Catalog No.
S12018200
CAS No.
M.F
C21H11F2N3O2S
M. Wt
407.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5Z)-2-(4-fluorophenyl)-5-{[5-(4-fluorophenyl)fura...

Product Name

(5Z)-2-(4-fluorophenyl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

IUPAC Name

(5Z)-2-(4-fluorophenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

Molecular Formula

C21H11F2N3O2S

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C21H11F2N3O2S/c22-14-5-1-12(2-6-14)17-10-9-16(28-17)11-18-20(27)26-21(29-18)24-19(25-26)13-3-7-15(23)8-4-13/h1-11H/b18-11-

InChI Key

VKLACIKFCPIUPV-WQRHYEAKSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)F

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)F

The compound (5Z)-2-(4-fluorophenyl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule characterized by a thiazole and triazole ring system, along with multiple aromatic substituents. This structure suggests potential for diverse biological activity due to its unique arrangement of functional groups and heterocycles.

The chemical behavior of this compound can be analyzed through various reactions, particularly those involving nucleophilic substitutions and electrophilic additions. The presence of the thiazole and triazole rings suggests that it may participate in:

  • Nucleophilic Aromatic Substitution: The fluorine atoms on the phenyl rings can act as leaving groups under appropriate conditions.
  • Electrophilic Addition Reactions: The double bond in the furan moiety can undergo addition reactions with electrophiles.
  • Condensation Reactions: The compound may also engage in condensation reactions due to the aldehyde-like functionality of the methylidene group.

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Properties: Many thiazole derivatives are known for their effectiveness against various bacterial strains.
  • Anticancer Activity: Compounds featuring triazole rings have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Some derivatives may modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases.

The prediction of biological activity can be enhanced through computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates chemical structure with biological effects .

Synthesis of this compound may involve several steps:

  • Formation of Thiazole and Triazole Rings: These can be synthesized through cyclization reactions involving appropriate precursors.
  • Aromatic Substitution: The introduction of fluorophenyl groups can be achieved via nucleophilic aromatic substitution methods.
  • Methylidene Group Formation: This could be accomplished through condensation reactions involving aldehydes or ketones.

Specific synthetic routes would need to be optimized based on available reagents and desired yields.

The potential applications of this compound span various fields:

  • Pharmaceutical Development: Due to its predicted biological activities, it may serve as a lead compound in drug discovery.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for use in crop protection products.
  • Material Science: The unique structural features may lend themselves to applications in advanced materials or coatings.

Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as:

  • Molecular Docking Studies: To predict binding affinities with target proteins.
  • In vitro Assays: To evaluate the biological activity against specific cell lines.
  • Structure-Activity Relationship Analysis: To identify key structural features responsible for activity .

These studies will help in refining the compound's design for enhanced efficacy and reduced toxicity.

Several compounds share structural motifs or biological activities with this compound:

Compound NameStructural FeaturesBiological Activity
2-Amino-thiazoleThiazole ringAntimicrobial
1,2,4-Triazole derivativesTriazole ringAntifungal, Anticancer
4-FluorobenzaldehydeFluorophenyl groupPrecursor for various reactions

Uniqueness

The uniqueness of the compound lies in its combination of both thiazole and triazole rings along with multiple fluorinated aromatic substituents. This specific arrangement may provide distinct pharmacological properties not observed in simpler analogs.

XLogP3

5.3

Hydrogen Bond Acceptor Count

7

Exact Mass

407.05400410 g/mol

Monoisotopic Mass

407.05400410 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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